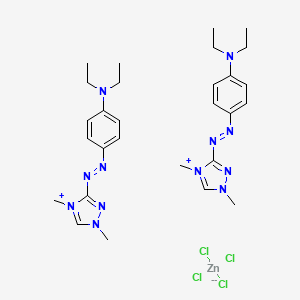
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is a heterocyclic organic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic thiazole ring without additional substituents.
2-Aminothiazole: Contains an amino group at the 2-position.
Benzothiazole: Features a fused benzene ring with the thiazole ring.
Uniqueness
Thiazole, 4,5-dihydro-2-(3,5-dichlorophenyl)- is unique due to the presence of the 3,5-dichlorophenyl group, which can enhance its biological activity and specificity. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other thiazole derivatives .
Properties
CAS No. |
96159-89-6 |
|---|---|
Molecular Formula |
C9H7Cl2NS |
Molecular Weight |
232.13 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2NS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
InChI Key |
AZCUZNVOBLHLAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


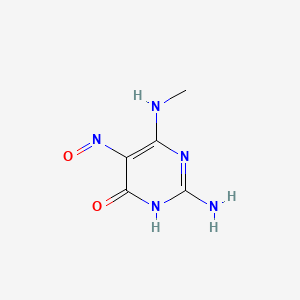
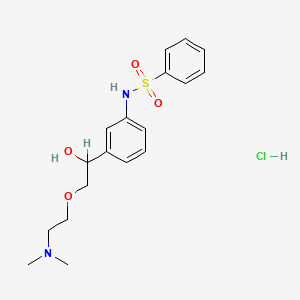
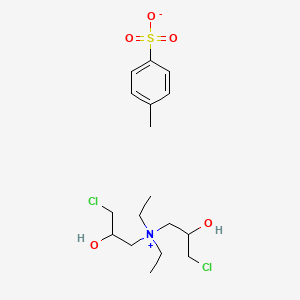
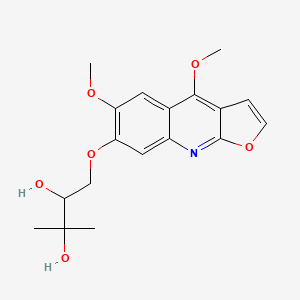

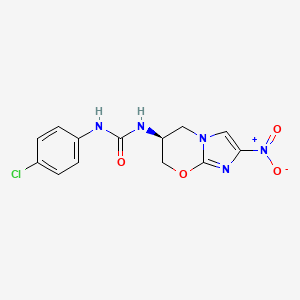


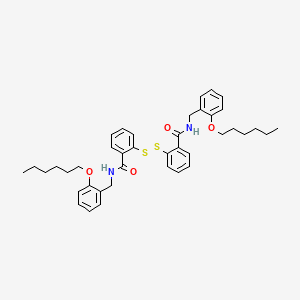
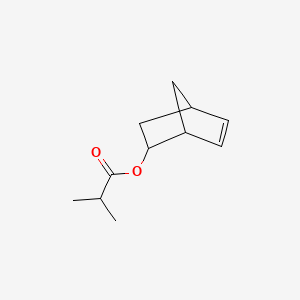

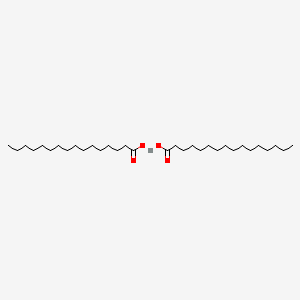
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
